Bamemacrolactin E
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Overview
Description
Bamemacrolactin E is a natural product belonging to the macrolactin family, which are 24-membered lactone compounds predominantly produced by marine-derived microorganisms. These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anti-angiogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bamemacrolactin E is biosynthesized via a type I polyketide synthase pathway. This pathway involves multiple enzymatic steps, including the assembly of the polyketide backbone and various tailoring modifications such as epoxidation, glycosylation, and acylation . The specific conditions for these reactions typically involve the use of marine-derived Bacillus species under controlled fermentation conditions .
Industrial Production Methods
Industrial production of macrolactin S involves large-scale fermentation processes using optimized strains of marine-derived Bacillus species. These processes are designed to maximize yield and purity, often involving the use of specific growth media and controlled environmental conditions to enhance the production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Bamemacrolactin E undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the macrolactin structure.
Reduction: This reaction can reduce double bonds or carbonyl groups within the macrolactin structure.
Substitution: This reaction can replace specific functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and various metal catalysts.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield fully saturated macrolactin analogs .
Scientific Research Applications
Bamemacrolactin E has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyketide biosynthesis and enzymatic tailoring reactions.
Biology: Investigated for its antibacterial, antifungal, and antiviral properties, making it a potential candidate for developing new antimicrobial agents.
Industry: Used in the development of new antibiotics and other bioactive compounds
Mechanism of Action
Bamemacrolactin E exerts its effects primarily through the inhibition of bacterial fatty acid synthesis. It targets the enzyme FabG, which is involved in the elongation cycle of fatty acid biosynthesis. By inhibiting this enzyme, macrolactin S disrupts the production of essential fatty acids, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- Macrolactin A
- Macrolactin F
- Macrolactin XY
Uniqueness
Bamemacrolactin E is unique among macrolactins due to its specific structural features and potent biological activities. While other macrolactins also exhibit antibacterial and antiviral properties, macrolactin S has shown superior activity against certain bacterial strains and has a distinct mechanism of action involving the inhibition of FabG .
Properties
Molecular Formula |
C24H34O6 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(3Z,5E,8S,9E,11Z,13R,14R,16R,17E,19E,24R)-8,13,14,16-tetrahydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one |
InChI |
InChI=1S/C24H34O6/c1-19-12-6-3-2-4-7-15-21(26)18-23(28)22(27)16-11-10-14-20(25)13-8-5-9-17-24(29)30-19/h2,4-5,7-11,14-17,19-23,25-28H,3,6,12-13,18H2,1H3/b4-2+,8-5+,14-10+,15-7+,16-11-,17-9-/t19-,20+,21+,22-,23-/m1/s1 |
InChI Key |
NRAXHZVAYZPXKQ-SQZKRGSRSA-N |
Isomeric SMILES |
C[C@@H]1CCC/C=C/C=C/[C@@H](C[C@H]([C@@H](/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O)O)O)O |
Canonical SMILES |
CC1CCCC=CC=CC(CC(C(C=CC=CC(CC=CC=CC(=O)O1)O)O)O)O |
Synonyms |
macrolactin S |
Origin of Product |
United States |
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